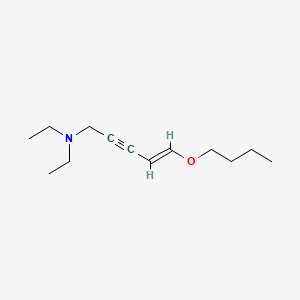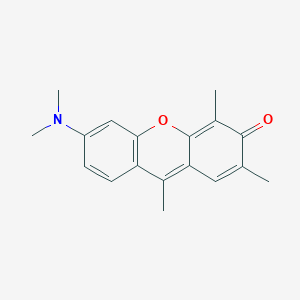
6-(Dimethylamino)-2,4,9-trimethyl-3H-xanthen-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Dimethylamino)-2,4,9-trimethyl-3H-xanthen-3-one is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is a derivative of xanthene, a tricyclic aromatic compound, and features a dimethylamino group, which contributes to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-2,4,9-trimethyl-3H-xanthen-3-one typically involves the reaction of xanthene derivatives with dimethylamine under controlled conditions. One common method includes the alkylation of xanthene with dimethylamine in the presence of a suitable catalyst, such as an acid or base, to facilitate the reaction . The reaction conditions often require specific temperatures and pressures to ensure optimal yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and enhances the overall yield of the compound .
化学反应分析
Types of Reactions
6-(Dimethylamino)-2,4,9-trimethyl-3H-xanthen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted xanthenes, depending on the specific reaction conditions and reagents used .
科学研究应用
6-(Dimethylamino)-2,4,9-trimethyl-3H-xanthen-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent dye in various analytical techniques.
Biology: The compound serves as a marker in biological assays and imaging studies.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industry: The compound is utilized in the manufacturing of dyes and pigments for various industrial applications
作用机制
The mechanism of action of 6-(Dimethylamino)-2,4,9-trimethyl-3H-xanthen-3-one involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its binding affinity to target molecules, influencing various biochemical processes. The compound’s fluorescent properties are attributed to its ability to absorb and emit light at specific wavelengths, making it valuable in imaging and diagnostic applications .
相似化合物的比较
Similar Compounds
- 6-Dimethylamino-1,4,6-trimethyl-1,4-diazacycloheptane
- 6-Dimethylamino-2-methyl-5-oxopentanoate
- Dimethylaniline
Uniqueness
Compared to similar compounds, 6-(Dimethylamino)-2,4,9-trimethyl-3H-xanthen-3-one stands out due to its unique structural configuration and enhanced fluorescent properties. Its versatility in various scientific applications, particularly in fluorescence-based techniques, highlights its significance in research and industry .
属性
CAS 编号 |
106342-02-3 |
|---|---|
分子式 |
C18H19NO2 |
分子量 |
281.3 g/mol |
IUPAC 名称 |
6-(dimethylamino)-2,4,9-trimethylxanthen-3-one |
InChI |
InChI=1S/C18H19NO2/c1-10-8-15-11(2)14-7-6-13(19(4)5)9-16(14)21-18(15)12(3)17(10)20/h6-9H,1-5H3 |
InChI 键 |
NDTAQNBYNSABAQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C3=C(C=C(C=C3)N(C)C)OC2=C(C1=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


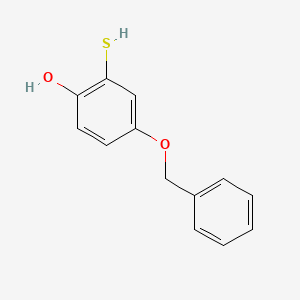
![N-[(E)-furan-2-ylmethylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14321848.png)
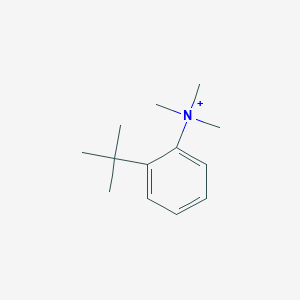
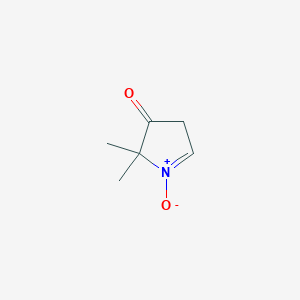
![2-[(3,5-Dimethylpyridin-2-yl)methanesulfinyl]-5-fluoro-1,3-benzoxazole](/img/structure/B14321866.png)
![N-[3-(Diethylamino)propyl]-N'-sulfanylurea](/img/structure/B14321869.png)
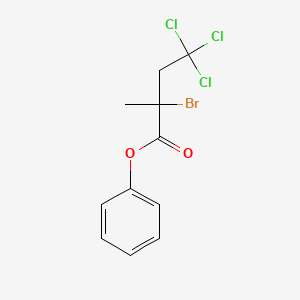
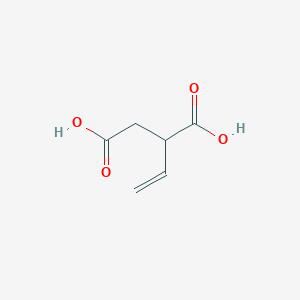
![1-{1-Chloro-2-[(3-chloro-1,1,1-trifluoropropan-2-YL)sulfanyl]ethoxy}butane](/img/structure/B14321897.png)
![Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl-](/img/structure/B14321898.png)
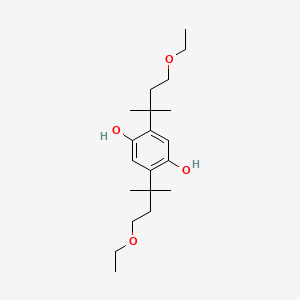
![2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethylbutanoic acid](/img/structure/B14321906.png)
![2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)-](/img/structure/B14321908.png)
